tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[4-[4-(hydroxymethyl)triazol-1-yl]cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8,10,12,19H,4-7,9H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYZEJBMSOCLOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been used to prepare c-2 hydroxyethyl imidazopyrrolo pyridines as jak1 inhibitors and mer kinase inhibitors for the treatment of pediatric acute lymphoblastic leukemia.
Mode of Action
It’s known that the primary function of similar compounds lies in their role as a protected amine precursor. The tert-butyl group shields the amine functionality from reacting prematurely during synthetic processes.
Biochemical Pathways
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may influence the jak-stat signaling pathway and mer kinase-related pathways.
Pharmacokinetics
It’s known that the compound is slightly soluble (44 g/L at 25°C), which may influence its bioavailability.
Result of Action
Based on its use in the synthesis of jak1 inhibitors and mer kinase inhibitors, it can be inferred that it may have an impact on cell proliferation and survival.
Action Environment
It’s known that the compound should be stored at 2-8°c, suggesting that temperature could play a role in its stability.
Biochemical Analysis
Biochemical Properties
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The compound’s hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially affecting their structure and function. Additionally, the 1,2,3-triazole ring can participate in π-π interactions with aromatic residues, further influencing protein activity. Enzymes such as esterases and proteases may interact with the carbamate group, leading to hydrolysis and subsequent release of the active triazole moiety.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways by modulating the activity of key signaling proteins. For instance, the interaction of the triazole ring with kinases and phosphatases can alter phosphorylation states, thereby affecting downstream signaling events. Additionally, the compound may impact gene expression by binding to transcription factors or DNA, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. For example, the carbamate group can form covalent bonds with serine residues in serine proteases, leading to enzyme inhibition. The triazole ring can also interact with metal ions in metalloenzymes, affecting their catalytic activity. Furthermore, the compound may influence gene expression by binding to promoter regions of specific genes, thereby modulating transcriptional activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under physiological conditions, but it may undergo hydrolysis in the presence of esterases, leading to the release of the active triazole moiety. Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression, highlighting the importance of monitoring its effects over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and exert beneficial effects on cellular function. At higher doses, the compound can induce toxic effects, such as oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range leads to significant changes in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites, impacting overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the cytoplasm and nucleus can sequester the compound, affecting its localization and activity. The distribution of the compound within different cellular compartments can influence its overall efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal can facilitate the compound’s transport into the nucleus, where it can interact with transcription factors and DNA. Similarly, the compound may be targeted to mitochondria or other organelles, influencing their function and overall cellular metabolism.
Biological Activity
Overview
Tert-butyl (4-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is a compound with significant potential in biochemical research and pharmacology. Its structure includes a triazole moiety that is known for its biological activity, particularly in the modulation of enzyme functions and interactions with biomolecules. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with proteins, and potential therapeutic applications.
- Molecular Formula : C14H24N4O3
- Molecular Weight : 296.37 g/mol
- CAS Number : 2097996-52-4
The biological activity of this compound can be attributed to several key mechanisms:
- Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their structure and function.
- π-π Interactions : The presence of the 1,2,3-triazole ring allows for π-π stacking interactions with aromatic residues in proteins, which may influence protein conformation and activity.
- Enzyme Interactions : The carbamate group may interact with various enzymes such as esterases and proteases, leading to hydrolysis and the release of active triazole moieties.
In Vitro Studies
Research has demonstrated that compounds containing triazole rings exhibit a range of biological activities including antifungal, antibacterial, and anticancer properties. For instance:
- Antifungal Activity : Triazole derivatives have been shown to inhibit the growth of fungi by interfering with ergosterol synthesis .
- Anticancer Potential : Some studies indicate that triazole-containing compounds can inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
Case Studies
A recent study focused on the synthesis and biological evaluation of triazole derivatives similar to this compound revealed promising results:
- Cell Line Testing : The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity at micromolar concentrations.
- Mechanism Elucidation : Further investigations indicated that the compound induced apoptosis in cancer cells via the mitochondrial pathway .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Triazole Ring
The triazole moiety serves as a versatile scaffold, with substituents dictating chemical and biological properties. Key analogs include:
Quinazolinyl-Substituted Analogs
- Example: tert-Butyl ((cis)-4-(4-(((2-((3-chlorophenyl)amino)quinazolin-8-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate (Compound 15a) Substituent: A quinazolinyl-oxy-methyl group replaces hydroxymethyl. Properties: The bulky quinazolinyl moiety may enhance target binding in kinase inhibitors (e.g., CLK kinases) but reduces solubility . Molecular Weight: 572.21 g/mol (HRMS data) .
Formyl-Substituted Analogs
- Example : tert-Butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Aryl-Substituted Analogs
Cyclohexyl Ring Configuration
The cis/trans isomerism of the cyclohexyl ring influences spatial orientation and intermolecular interactions:
Carbamate Protection
The tert-butyl carbamate group is a common protecting group for amines, ensuring stability during synthesis. Analogous compounds like tert-butyl (4-chlorophenethyl)carbamate emphasize its role in preventing undesired side reactions .
Example Protocol :
Stability Considerations
Triazole-containing compounds may degrade under harsh conditions:
Comparative Data Table
*Estimated based on formyl analog (294.35 g/mol) + hydroxymethyl adjustment.
Preparation Methods
Formation of the 1,2,3-Triazole Ring
The 1,2,3-triazole ring is commonly synthesized by copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient method. This involves reacting an azide-functionalized cyclohexyl derivative with a terminal alkyne bearing a protected hydroxymethyl group or a precursor that can be converted post-cycloaddition.
- The azide precursor is often prepared by nucleophilic substitution on a suitable cyclohexyl halide.
- The alkyne component can be propargyl alcohol or a protected variant to introduce the hydroxymethyl group at the 4-position of the triazole.
Introduction of the Hydroxymethyl Group
The hydroxymethyl substituent at the 4-position of the triazole ring can be introduced either by:
- Using propargyl alcohol as the alkyne in the CuAAC reaction, which directly incorporates the hydroxymethyl group.
- Post-cycloaddition functionalization of the triazole ring via selective oxidation or substitution reactions.
Carbamate Formation on the Cyclohexyl Amine
The carbamate moiety, specifically tert-butyl carbamate, is introduced on the cyclohexyl amine nitrogen. Common methods include:
- Reaction of the amine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions to yield the tert-butyl carbamate.
- Alternative methods involve Curtius rearrangement of acyl azides derived from carboxylic acids to form carbamates, but this is less common for this compound class.
Recent literature highlights that carbamate synthesis can be efficiently performed by:
- Using di-tert-butyl dicarbonate with primary amines in the presence of bases like cesium carbonate and phase-transfer catalysts such as tetrabutylammonium iodide (TBAI) in solvents like dimethylformamide (DMF). This method allows for mild conditions and high yields without isolation of intermediates.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Azide formation | Cyclohexyl halide + NaN3 in DMF or suitable solvent | Cyclohexyl azide intermediate |
| 2 | CuAAC cycloaddition | Cyclohexyl azide + propargyl alcohol + Cu(I) catalyst | 1,2,3-Triazole with hydroxymethyl substituent |
| 3 | Carbamate formation | Amine + di-tert-butyl dicarbonate + base (e.g., Cs2CO3) + TBAI in DMF | tert-butyl carbamate derivative |
Detailed Research Findings and Notes
- Catalysts and solvents : Copper(I) salts such as CuSO4/sodium ascorbate or CuI are preferred for the cycloaddition step to ensure regioselectivity and high yield. DMF and acetonitrile are common solvents for both azide formation and carbamate synthesis.
- Base selection : Cesium carbonate is favored for carbamate formation due to its strong basicity and compatibility with the reagents, facilitating smooth Boc protection.
- Reaction temperatures : Azide formation typically occurs at room temperature or mild heating (~50 °C). CuAAC reactions are efficient at room temperature to 60 °C. Carbamate formation with Boc2O usually proceeds at room temperature to 40 °C.
- Purification : The final product is purified by standard chromatographic techniques or crystallization, depending on scale and purity requirements.
Summary Table of Key Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| Azide formation | NaN3, DMF, RT to 50 °C | Monitor for completion by TLC or NMR |
| CuAAC cycloaddition | Cu(I) catalyst, propargyl alcohol, RT-60 °C | High regioselectivity, yields >80% |
| Carbamate formation | Boc2O, Cs2CO3, TBAI, DMF, RT-40 °C | Mild, efficient, minimal side reactions |
| Solvent choices | DMF, acetonitrile, THF | Solubility and reaction compatibility |
| Purification | Chromatography, crystallization | Depends on scale and purity needs |
Q & A
Q. What synthetic strategies are optimal for constructing the triazole core in this compound?
The triazole ring is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Terminal alkynes (e.g., cyclohexyl-azide derivatives) react with propargyl alcohols under mild conditions (room temperature, 12–24 hours) in solvents like THF or DCM. CuI (10 mol%) is typically used to ensure regioselective 1,4-triazole formation. Post-reaction, purification via column chromatography (e.g., 2–10% MeOH in DCM) isolates the product .
Q. How should researchers confirm the structural integrity of the tert-butyl carbamate group?
Use ¹H NMR to detect the tert-butyl singlet at ~1.4 ppm and IR spectroscopy for the carbamate C=O stretch (~1700 cm⁻¹). HRMS validates the molecular ion peak (e.g., [M+H]⁺). Stability tests under acidic/basic conditions (e.g., TFA for Boc deprotection) confirm carbamate robustness during synthesis .
Q. What purification methods are effective for isolating this compound?
Column chromatography with gradient elution (DCM/MeOH) is standard. For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) ensures high purity. TLC (silica, UV visualization) monitors reaction progress .
Q. How does the hydroxymethyl group on the triazole influence solubility?
The hydroxymethyl group enhances hydrophilicity, improving solubility in polar aprotic solvents (e.g., DMSO, DMF). Solubility profiling in aqueous buffers (pH 4–9) is recommended for biological assays .
Advanced Research Questions
Q. What strategies mitigate regiochemical ambiguity during triazole synthesis?
CuAAC exclusively yields 1,4-triazoles, but trace regioisomers may form. Use high-resolution LC-MS to detect impurities. Optimize catalyst loading (5–10 mol% CuI) and reaction time to suppress side products. For absolute regiocontrol, Ru-catalyzed azide-alkyne cycloaddition (RuAAC) can generate 1,5-triazoles, though this is less common .
Q. How can the hydroxymethyl group be functionalized for targeted drug delivery?
The hydroxymethyl moiety can undergo esterification (e.g., with succinic anhydride) or etherification (e.g., alkyl halides). Click chemistry with azide-bearing biomolecules (e.g., peptides) enables conjugation. Monitor reaction efficiency via ¹H NMR (disappearance of -OH peak at ~4.5 ppm) .
Q. What computational methods predict the compound’s pharmacokinetic properties?
Molecular docking (AutoDock Vina) assesses binding affinity to biological targets (e.g., enzymes). ADMET prediction tools (SwissADME) evaluate logP, BBB permeability, and CYP450 interactions. QSAR models correlate structural modifications (e.g., cyclohexyl vs. piperidine substituents) with activity .
Q. How do steric effects of the tert-butyl group impact reactivity in cross-coupling reactions?
The tert-butyl group hinders nucleophilic substitution at the carbamate oxygen. For Suzuki-Miyaura couplings, use Pd catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating (80°C, 1 hour) to overcome steric barriers. Monitor via ¹³C NMR for aryl-boronic acid incorporation .
Q. What analytical techniques resolve contradictions in stability data under oxidative conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS identify degradation products (e.g., tert-butyl alcohol from carbamate hydrolysis). EPR spectroscopy detects radical intermediates in oxidation pathways .
Q. How can the cyclohexyl moiety’s conformation influence biological activity?
Perform X-ray crystallography or NOESY NMR to determine chair vs. boat conformations. Compare IC₅₀ values of axial vs. equatorial substituents in enzyme inhibition assays. Molecular dynamics simulations (AMBER) model ligand-receptor interactions .
Key Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for CuAAC to prevent catalyst oxidation .
- Biological Assay Design : Include negative controls (e.g., triazole-free analogs) to isolate pharmacological effects .
- Data Validation : Cross-reference NMR assignments with DEPT-135 spectra to confirm quaternary carbons .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
